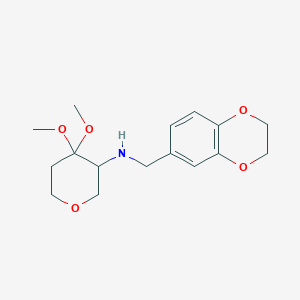![molecular formula C20H20FN3O2 B7048122 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea](/img/structure/B7048122.png)
1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea is a synthetic organic compound characterized by its unique structural features, including a cyanophenyl group, a cyclopropyloxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 3-cyanophenyl ethyl ketone through a Friedel-Crafts acylation reaction using 3-cyanobenzoyl chloride and ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropyloxy Group Introduction: The next step involves the introduction of the cyclopropyloxy group. This can be achieved by reacting the intermediate with cyclopropyl alcohol in the presence of a base like sodium hydride.
Fluorophenyl Methylation: The final step involves the methylation of the intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing continuous flow techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies involving cellular signaling pathways and molecular interactions.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of advanced polymers or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-methoxyphenyl)methyl]urea
- 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-chlorophenyl)methyl]urea
- 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-bromophenyl)methyl]urea
Uniqueness
Compared to similar compounds, 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea is unique due to the presence of the cyclopropyloxy and fluorophenyl groups. These groups confer distinct electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets. Additionally, the fluorine atom can influence the compound’s metabolic stability and bioavailability.
Properties
IUPAC Name |
1-[1-(3-cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-13(15-5-2-4-14(10-15)11-22)24-20(25)23-12-16-6-3-7-18(19(16)21)26-17-8-9-17/h2-7,10,13,17H,8-9,12H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXUZOXTTXVHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC(=O)NCC2=C(C(=CC=C2)OC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-(5-Chloropyrimidin-2-yl)piperidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B7048044.png)
![2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7048052.png)
![2-[2,2-dimethylpropyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B7048059.png)
![(2S,3S,6R)-2,6-dimethyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7048067.png)
![(2S,3S,6R)-1-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2,6-dimethylpiperidine-3-carboxylic acid](/img/structure/B7048070.png)
![2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid](/img/structure/B7048082.png)
![2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B7048088.png)

![N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine](/img/structure/B7048098.png)
![N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide](/img/structure/B7048124.png)
![N-[2-(cyclohexen-1-yl)-2-methylpropyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide](/img/structure/B7048133.png)
![1-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B7048140.png)
![(3S)-3-(2-methylpropyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7048141.png)
![1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea](/img/structure/B7048150.png)
